betaglycan

TGF-beta signaling co-receptor comparison isoform selectivity

Betaglycan (TGFBR3) is the only TGF-β co-receptor that binds all three isoforms with comparable high affinity (KD 5–20 nM). Unlike pan-specific neutralizing antibodies, recombinant soluble betaglycan exhibits 10-fold greater potency against TGF-β2 than TGF-β1—enabling isoform-selective neutralization without complete pan-isoform blockade. In stark contrast to endoglin, which fails to bind TGF-β2, betaglycan is indispensable for TGF-β2 signaling studies. Overexpression of betaglycan yields a 3.5-fold increase in TGF-β ligand binding versus only 1.6-fold for endoglin. Supplied as high-purity (>95%) lyophilized powder. For research use only.

Molecular Formula C9H16N2O2
Molecular Weight 0
CAS No. 145170-29-2
Cat. No. B1177637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebetaglycan
CAS145170-29-2
Synonymsbetaglycan
Molecular FormulaC9H16N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betaglycan (CAS 145170-29-2): A Multifunctional TGF-β Superfamily Co-Receptor with Unique Ligand Binding Properties


Betaglycan, also known as Transforming Growth Factor-Beta Receptor III (TGFBR3), is a cell-surface chondroitin sulfate/heparan sulfate proteoglycan that functions as an accessory co-receptor for members of the TGF-β superfamily [1]. Unlike the signaling type I and type II receptors, betaglycan lacks an intracellular kinase domain and regulates ligand access to signaling receptors through its large extracellular domain [1]. This compound exists in both membrane-anchored and naturally shed soluble forms, each exerting opposing functional effects on TGF-β signaling—the membrane-bound form potentiates signaling by presenting ligands to the type II receptor, while the soluble form acts as a potent antagonist by sequestering ligands [2].

Why Generic TGF-β Inhibitors Cannot Substitute for Betaglycan in Isoform-Selective Applications


Generic substitution fails because betaglycan exhibits a distinct isoform selectivity profile that is not recapitulated by pan-specific TGF-β neutralizing antibodies or other soluble TGF-β receptors. While commercial pan-specific anti-TGF-β antibodies neutralize all three TGF-β isoforms with comparable efficacy, recombinant soluble betaglycan demonstrates 10-fold higher potency against TGF-β2 compared to TGF-β1 [1]. Furthermore, in stark contrast to the closely related co-receptor endoglin—which binds TGF-β1 and TGF-β3 with high affinity but completely fails to bind TGF-β2 [2]—betaglycan recognizes all three TGF-β isoforms with comparable high affinity (KD 5–20 nM) [3]. This differential isoform selectivity is functionally critical, as TGF-β2 is uniquely dependent on betaglycan for high-affinity binding and signaling, making betaglycan an irreplaceable tool for TGF-β2-specific experimental or therapeutic modulation.

Betaglycan (CAS 145170-29-2): Quantitative Comparative Evidence for Scientific Selection


Betaglycan vs. Endoglin: Differential TGF-β Isoform Binding and Functional Effects

In a direct comparative study, endoglin binds TGF-β1 with high affinity (KD ~50 pM) and TGF-β3, but fails to bind TGF-β2 [1]. In contrast, betaglycan recognizes all three TGF-β isoforms with comparable high affinity (KD 5–20 nM) [2]. Functional assays in rat myoblasts further demonstrated that overexpression of betaglycan resulted in a 3.5-fold increase in TGF-β ligand binding and enhanced cellular response to growth inhibition, whereas endoglin overexpression led to only a 1.6-fold increase in ligand binding and decreased TGF-β response [3].

TGF-beta signaling co-receptor comparison isoform selectivity

Soluble Betaglycan vs. Commercial Pan-Specific Anti-TGF-β Antibody: Isoform-Selective Neutralization Potency

In a head-to-head comparison, recombinant soluble betaglycan demonstrated 10-fold higher anti-TGF-β potency against TGF-β2 compared to TGF-β1 [1]. When compared directly with a commercial pan-specific anti-TGF-β neutralizing antibody, recombinant soluble betaglycan exhibited greater potency against TGF-β2 while maintaining similar potency against TGF-β1 [1]. The relative affinities follow the rank order TGF-β2 > TGF-β3 > TGF-β1, with an equilibrium dissociation constant (KD) of 3.5 nM for TGF-β1 [1].

TGF-beta inhibition therapeutic neutralization isoform selectivity

Membrane-Anchored vs. Soluble Betaglycan: Functional Dichotomy as Potentiator and Antagonist

Betaglycan exhibits a unique functional duality: the membrane-anchored form enhances TGF-β binding to the type II signaling receptor and potentiates TGF-β action, whereas the soluble extracellular domain—either naturally shed or recombinantly produced—acts as a potent inhibitor of TGF-β binding to membrane receptors and blocks TGF-β action [1]. This dual modulator effect is particularly pronounced with the TGF-β2 isoform [1]. Mutagenesis studies further identified that the NH2-terminal endoglin-related region of the betaglycan ectodomain is responsible for TGF-β binding and presentation to receptor II [2].

TGF-beta signaling receptor shedding functional regulation

Betaglycan vs. Small Extracellular Matrix Proteoglycans: Comparable Affinity but Distinct Receptor Cooperation

Affinity measurements using a betaglycan fusion protein (aa 543-769) revealed two classes of TGF-β1 binding sites with KD values of 3.9 nM and 145 nM [1]. Cross-competition experiments demonstrated that fusion proteins representing the core proteins of decorin, biglycan, and fibromodulin each inhibited betaglycan binding to TGF-β1, indicating that these proteoglycans bind to the same or closely spaced sites on TGF-β and compete with one another for ligand binding [1]. However, unlike these small extracellular matrix proteoglycans, betaglycan uniquely cooperates with the type II TGF-β receptor to enhance ligand binding at low concentrations [2].

proteoglycan comparison TGF-beta binding receptor cooperation

Optimal Research and Industrial Application Scenarios for Betaglycan (CAS 145170-29-2)


TGF-β2-Specific Signaling Studies in Fibrosis and Cancer Models

In fibrosis and cancer research where TGF-β2 is implicated as the primary pathogenic isoform, betaglycan reagents (particularly recombinant soluble betaglycan) enable selective neutralization of TGF-β2 with 10-fold higher potency than TGF-β1, without the complete pan-isoform blockade caused by commercial antibodies [1]. This isoform selectivity is critical for dissecting TGF-β2-specific contributions to disease pathology in models of renal fibrosis, where soluble betaglycan has demonstrated renoprotective effects by neutralizing TGF-β actions [2].

Co-Receptor Structure-Function Studies of TGF-β Superfamily Signaling

For structural biologists and cell signaling researchers investigating TGF-β receptor complex assembly, betaglycan is indispensable for studying TGF-β2 signaling mechanisms. Unlike endoglin, which fails to bind TGF-β2, betaglycan recognizes all three TGF-β isoforms with comparable high affinity (KD 5–20 nM) and is uniquely required for high-affinity TGF-β2 binding and signaling [3]. Recent cryo-EM structures have revealed distinct binding interfaces that differ from endoglin, demonstrating evolutionary adaptation for ligand selectivity [4].

Development of Isoform-Selective TGF-β Antagonist Therapeutics

In therapeutic development pipelines targeting pathological TGF-β signaling, recombinant soluble betaglycan offers a validated platform for isoform-selective antagonism. Its demonstrated superiority over pan-specific neutralizing antibodies against TGF-β2, coupled with similar efficacy against TGF-β1 [1], positions it as a lead candidate scaffold for engineering next-generation biologics with tailored isoform selectivity profiles, particularly for indications where TGF-β2 plays a central physiopathological role.

Comparative Co-Receptor Studies: Betaglycan vs. Endoglin Functional Analysis

Researchers studying the divergent roles of accessory TGF-β receptors require betaglycan for comparative functional analyses with endoglin. Direct comparative studies in rat myoblasts have established that betaglycan overexpression leads to a 3.5-fold increase in TGF-β ligand binding and enhanced growth inhibition response, whereas endoglin overexpression yields only a 1.6-fold increase and decreased response [5]. Betaglycan is therefore the appropriate selection for experiments designed to elucidate the molecular basis of differential co-receptor function in TGF-β signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for betaglycan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.